molecular formula C9H9NO3 B1303492 2,3-Dihydro-1,4-benzodioxine-5-carboxamide CAS No. 349550-81-8

2,3-Dihydro-1,4-benzodioxine-5-carboxamide

Cat. No. B1303492
CAS RN: 349550-81-8
M. Wt: 179.17 g/mol
InChI Key: OIYLTYTXMKZKCR-UHFFFAOYSA-N
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Description

The compound 2,3-Dihydro-1,4-benzodioxine-5-carboxamide is a derivative of the 1,4-benzodioxine class, which is a bicyclic system consisting of a benzene ring fused to a 1,4-dioxane ring. This class of compounds is known for its potential therapeutic applications and is often modified to enhance biological activity.

Synthesis Analysis

The synthesis of related compounds involves the reaction of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines, which can lead to the formation of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, a process facilitated by a basic environment such as K2CO3 or amine . Additionally, the synthesis of 5-carboxamide substituted 3,4-dihydropyrimidine-2(1H)ones through a one-pot multicomponent reaction involving diketene suggests a method that could potentially be adapted for the synthesis of this compound derivatives .

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of a 1,4-benzodioxine core, which is modified at various positions to enhance the compound's interaction with biological targets. For instance, the presence of a carboxamide group is a common feature in bioactive molecules due to its hydrogen bonding capability .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives can be inferred from related compounds. For example, the use of 4-amino-2,1,3-benzothiadiazole as a bidentate directing group for Pd(II)-catalyzed C-H activation/functionalization indicates the potential for diverse chemical modifications at the carboxamide moiety . Moreover, the synthesis of azomethine derivatives of related carboxamides suggests the possibility of forming Schiff bases, which could lead to a variety of biologically active compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can provide insights. The solubility, melting point, and stability of the compound would be influenced by the presence of the carboxamide group and the 1,4-benzodioxine system. The carboxamide functionality is known to improve water solubility due to its polar nature, which could be beneficial for pharmaceutical applications .

Scientific Research Applications

Synthesis and Derivative Formation

  • 2,3-Dihydro-1,4-benzodioxine-5-carboxamide is involved in the synthesis of various derivatives, including 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one, which are precursors for potential therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Pharmaceutical Applications

  • Both enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from this compound, are important chiral synthons for the enantiospecific synthesis of therapeutic agents such as (S)-doxazosin mesylate and other significant compounds (Mishra, Kaur, Sharma, & Jolly, 2016).

Anti-inflammatory Activity

  • Derivatives of this compound have been synthesized and shown to exhibit anti-inflammatory properties, with some demonstrating comparable potency to ibuprofen (Vazquez, Rosell, & Pujol, 1996).

Mechanism of Action

Safety and Hazards

The compound is classified under the Hazardous Products Regulations (SOR/2015-17) and is not recommended for food, drug, pesticide, or biocidal product use . It should be handled with care to avoid dust formation .

Future Directions

The compound was selected as a lead and was subjected to further chemical modifications, involving analogue synthesis and scaffold hopping . These efforts led to the identification of a more potent inhibitor of PARP1 .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYLTYTXMKZKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381574
Record name 2,3-dihydro-1,4-benzodioxine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

349550-81-8
Record name 2,3-dihydro-1,4-benzodioxine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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